Chlormezanone
Overview
Description
Chlormezanone is a non-benzodiazepine muscle relaxant and anxiolytic agent. It was first introduced in the 1960s and marketed under brand names such as Trancopal and Fenaprim. This compound is known for its central nervous system depressant effects, which are similar to those of meprobamate. its use was discontinued in many countries in 1996 due to rare but serious cases of toxic epidermal necrolysis .
Mechanism of Action
Target of Action
Chlormezanone primarily targets the central benzodiazepine receptors . These receptors play a crucial role in the central nervous system, where they interact allosterically with GABA (gamma-aminobutyric acid) receptors .
Mode of Action
This compound interacts with its targets by binding to the central benzodiazepine receptors . This binding potentiates the effects of the inhibitory neurotransmitter GABA . As a result, the inhibition of the ascending reticular activating system is increased, and the cortical and limbic arousal that occurs following stimulation of the reticular pathways is blocked .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the modulation of GABA neurotransmission . By enhancing the effects of GABA, this compound increases inhibitory neurotransmission, leading to decreased neuronal excitability and resulting in muscle relaxation and anxiolytic effects .
Pharmacokinetics
It has been observed that this compound is rapidly absorbed and distributed in young subjects, and slowly eliminated with a half-life of 38 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABA’s inhibitory effects . This leads to increased inhibition of the ascending reticular activating system and blocking of cortical and limbic arousal . Clinically, this results in muscle relaxation and anxiolytic effects .
Action Environment
Furthermore, individual patient factors such as age, renal function, and metabolic rate can influence the drug’s pharmacokinetics and overall efficacy .
Biochemical Analysis
Biochemical Properties
Chlormezanone interacts with central benzodiazepine receptors, which in turn interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA .
Cellular Effects
This compound influences cell function by increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways . It also has antiproliferative effects and cytotoxicity for human HaCaT keratinocytes .
Molecular Mechanism
The mechanism of action of this compound involves binding to central benzodiazepine receptors which interact allosterically with GABA receptors . This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlormezanone involves several key steps:
Formation of p-chlorobenzylidene methylamine: p-Chlorobenzaldehyde reacts with methylamine in the presence of a catalyst in a toluene solvent to form p-chlorobenzylidene methylamine.
Condensation and Cyclization: p-Chlorobenzylidene methylamine undergoes a condensation dehydration reaction with 3-mercaptopropionic acid in toluene, resulting in a cyclized compound.
Oxidation: The cyclized compound is then oxidized in an acidic potassium permanganate water solution to produce this compound crude product.
Recrystallization: The crude product is recrystallized with anhydrous ethanol to obtain a white crystalline powdery solid, which is the refined this compound product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and higher purity. The process involves large-scale reactions with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Chlormezanone undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of central nervous system depressants.
Biology: Investigated for its effects on neurotransmitter modulation and muscle relaxation.
Medicine: Explored for its use in the management of anxiety, muscle spasms, and primary fibromyalgia syndrome. .
Industry: Utilized in the development of new muscle relaxants and anxiolytic agents.
Comparison with Similar Compounds
Meprobamate: Another central nervous system depressant with similar muscle relaxant and anxiolytic properties.
Carisoprodol: A muscle relaxant that is metabolized to meprobamate.
Chlorzoxazone: A muscle relaxant with central nervous system depressant effects.
Cyclobenzaprine: A muscle relaxant used to relieve muscle spasms.
Metaxalone: A muscle relaxant with central nervous system depressant effects.
Methocarbamol: A muscle relaxant used to treat muscle spasms.
Orphenadrine: A muscle relaxant with anticholinergic properties.
Uniqueness of Chlormezanone: this compound is unique in its chemical structure, which includes a 1,3-thiazinan-4-one ring with a 4-chlorophenyl group. This structure differentiates it from other muscle relaxants and contributes to its specific pharmacological profile. Additionally, its non-benzodiazepine nature sets it apart from many other anxiolytics and muscle relaxants .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
Record name | Chlormezanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways., NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/, IN ABSENCE OF DEFINITIVE STUDIES IT APPEARS REASONABLE TO ASCRIBE BENEFICIAL EFFECTS...TO THEIR SEDATIVE PROPERTIES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
80-77-3, 102818-66-6, 102818-67-7 | |
Record name | (±)-Chlormezanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlormezanone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormezanone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormezanone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chlormezanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | chlormezanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlormezanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlormezanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORMEZANONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORMEZANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORMEZANONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlormezanone?
A1: While the precise mechanism of action of this compound remains unclear, research suggests it primarily acts as a centrally acting muscle relaxant. Studies in anesthetized cats showed that this compound inhibited the twitch contraction-enhancing effect of paired stimuli without affecting contractility to single shocks. Further analysis revealed that this effect was likely due to this compound extending the refractory period of the neuromuscular junction. []
Q2: How does this compound compare to other muscle relaxants like Mephenesin?
A2: Both this compound and Mephenesin exhibit similar characteristics in terms of their peripheral actions. They inhibit the enhancement of twitch contractions caused by paired stimuli without affecting single shock contractility, nerve conduction, or observed nerve or muscle refractory periods. This suggests a shared mechanism of action involving the extension of the neuromuscular junction refractory period. []
Q3: Does this compound affect the central nervous system?
A3: Yes, electroencephalographic (EEG) studies in rabbits demonstrate that this compound induces a drowsy EEG pattern characterized by high-voltage slow waves in the cortex and amygdala, along with desynchronization of hippocampal theta waves. This effect is similar to, but less potent than, that observed with another muscle relaxant, Chlorphenesin carbamate. []
Q4: Does this compound have analgesic properties?
A4: Studies in mice indicate that this compound possesses intrinsic analgesic activity, demonstrated by its ability to increase the pain threshold in response to noxious stimuli. Furthermore, it potentiates the analgesic effects of morphine-type drugs and Paracetamol. This analgesic effect is only weakly antagonized by Nalorphine, suggesting a mechanism distinct from opioid receptors. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C11H12ClNO3S and a molecular weight of 257.72 g/mol. [, ]
Q6: What are the key structural features of this compound?
A6: this compound features a central 1,3-thiazinane ring system with a 4-chlorophenyl substituent at position 2 and a methyl group at position 3. The sulfur atom in the ring is oxidized to a sulfone (SO2) group. [, ]
Q7: How is this compound absorbed and distributed in the body?
A7: Following oral administration, this compound is readily absorbed from the gastrointestinal tract. Studies in healthy volunteers revealed peak plasma concentrations (Cmax) of approximately 2.9 µg/ml achieved around 1.5 hours (Tmax) after a single 200 mg dose. []
Q8: What is the metabolic fate of this compound?
A8: Studies in rats and mice show that this compound undergoes extensive metabolism, with approximately 74% of an oral dose excreted in rat urine within 24 hours. Identified metabolites include p-chlorobenzoic acid, p-chlorohippuric acid, N-methyl-p-chlorobenzamide, 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid, 3-sulphopropionic acid, and the glucuronide of p-chlorobenzoid acid. Notably, co-administration of Aspirin does not alter the metabolic profile of this compound but can reduce the rate of excretion. []
Q9: What therapeutic applications have been investigated for this compound?
A9: this compound has been investigated for its potential therapeutic benefits in various conditions, including:
- Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS): A study in CP/CPPS patients indicated that this compound alone could alleviate symptoms and enhance quality of life. Combining this compound with Terazosin, an alpha1-receptor inhibitor, showed superior efficacy compared to either drug alone. []
- Insomnia: Several studies have explored the efficacy of this compound in treating insomnia, particularly in the context of rheumatic diseases. Results suggest that this compound effectively improves sleep quality and duration, potentially surpassing the efficacy of placebo. [, , , , , ]
- Musculoskeletal pain: Clinical trials have investigated the use of this compound in managing pain associated with various musculoskeletal conditions, including low back pain, wry neck, and muscle spasms. While results are mixed, some studies suggest that this compound can reduce analgesic consumption and potentially improve pain relief. [, , , ]
Q10: What are the potential adverse effects associated with this compound use?
A10: While generally well-tolerated, this compound use has been associated with certain adverse effects:
- Central Nervous System: Drowsiness is a common side effect, consistent with its sedative properties. [, ]
- Gastrointestinal: Some individuals may experience gastrointestinal discomfort. []
- Hepatotoxicity: Although rare, cases of severe liver injury, including fulminant hepatitis, have been reported in association with this compound use. []
- Hypersensitivity Reactions: Skin reactions, including fixed drug eruption (FDE), have been documented. [, , ]
Q11: What analytical techniques are commonly employed to quantify this compound?
A11: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound in biological samples, such as plasma and urine. UV detection is typically employed due to this compound's UV absorbance properties. [, , , ]
Q12: Have any alternative analytical techniques been explored for this compound analysis?
A12: Gas chromatography coupled with mass spectrometry (GC/MS) has also been utilized for the analysis of this compound in biological samples, particularly in the context of toxicological investigations. This technique allows for sensitive and specific detection of this compound and its metabolites. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.